N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide
Description
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a methanesulfonamide moiety at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via hydrolysis of N-(6-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide using hydrochloric acid in methanol . Its applications span antimicrobial, anticancer, and enzyme inhibitory activities, leveraging the sulfonamide group’s ability to participate in hydrogen bonding and metal coordination .
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHMCUQTCNBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 5-amino-1,3,4-thiadiazole in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the 2-position adjacent to the sulfonamide group. Reactions typically occur under basic conditions due to the activation of the ring by the amino group .
Example :
This reaction preserves the sulfonamide functionality while introducing alkyl groups to enhance lipophilicity .
Condensation Reactions Involving the Amino Group
The primary amino group at the 5-position participates in Schiff base formation and cyclocondensation reactions, often with aldehydes or ketones .
Notable Reaction :
These imine derivatives exhibit enhanced coordination capabilities for transition metals like Cr(III) and Ni(II) .
Sulfonamide Functionalization
The methanesulfonamide group undergoes hydrolysis and substitution under acidic or alkaline conditions .
Stability Note :
The sulfonamide group remains stable under mild conditions (pH 4–9, <80°C) but degrades rapidly in strong acids/bases .
Metal Complexation
The compound acts as a bidentate ligand, coordinating via the thiadiazole sulfur and amino nitrogen atoms .
| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cr(III) | Ethanol, 60°C | Octahedral [Cr(L)₂(H₂O)₂]⁺ | Anticorrosion studies | |
| Ni(II) | Methanol, RT | Square-planar [Ni(L)₂] | Catalytic applications |
Coordination Mechanism :
Complexes show improved thermal stability compared to the free ligand .
Comparative Reactivity with Analogues
The presence of the methanesulfonamide group differentiates its reactivity from other thiadiazole derivatives .
Scientific Research Applications
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: The compound is explored for its insecticidal and herbicidal properties.
Biological Research: It is used in studies related to enzyme inhibition, particularly urease inhibition.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The sulfonamide group in the target compound enhances water solubility compared to bromo (logP ~3.1) or methylsulfanyl (logP ~2.5) analogs .
- Stability: Amino-substituted derivatives (e.g., target compound) are prone to dimerization under oxidative conditions, forming disulfide bridges (e.g., di-(5-amino-1,3,4-thiadiazol-2-yl) disulfide) . Bromo and ethyl substituents improve oxidative stability .
- Bioactivity: Anticancer: Adamantane-monoterpenoid conjugates (e.g., compound 17 in ) show enhanced cytotoxicity (IC₅₀ < 10 µM) due to bulky hydrophobic groups improving membrane penetration . Antimicrobial: 5-Methylsulfanyl analogs exhibit moderate activity against S. aureus (MIC 32 µg/mL) but are less potent than sulfonamide derivatives .
Biological Activity
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiadiazole ring that is known for its biological activity. The synthesis of this compound typically involves the condensation of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride or similar reagents. Research has demonstrated various synthetic routes leading to derivatives with enhanced biological properties .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds with the thiadiazole moiety have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that derivatives of 5-amino-1,3,4-thiadiazole exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32.6 µg/mL .
- Antifungal Activity : The antifungal potential was also highlighted in studies where certain derivatives demonstrated higher efficacy against Candida albicans compared to standard antifungal agents like itraconazole .
Antiviral Activity
The antiviral properties of this compound have been explored mainly in the context of HIV. Research indicates that some derivatives exhibit moderate activity against HIV strains with effective concentrations (EC50) ranging from 12.5 to 14 µg/mL. The structure-activity relationship (SAR) studies suggested that substituents on the thiadiazole ring can significantly influence antiviral potency .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies:
- Cell Proliferation Inhibition : Derivatives have been shown to inhibit cell proliferation in several human cancer cell lines. For example, certain compounds induced apoptosis in cancer cells by activating p53 pathways and affecting cell cycle progression .
- Mechanism of Action : The mechanism involves the upregulation of proteins such as Chk2 and p21, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory effects of thiadiazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests their potential utility in treating inflammatory diseases .
Summary of Biological Activities
Case Studies
Several case studies have demonstrated the effectiveness of this compound derivatives:
- Study on Antimicrobial Efficacy : A recent study synthesized various derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. Results showed that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against resistant strains .
- HIV Inhibition Study : Another investigation focused on the inhibitory effects of synthesized compounds on HIV replication in vitro. Results indicated promising antiviral activity with low cytotoxicity towards host cells .
- Anticancer Mechanism Exploration : Research exploring the anticancer mechanisms revealed that specific derivatives could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways involving p53 and caspases .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Conventional heterocyclization | 15–18 h | 60–70 | Reflux in acetonitrile |
| Microwave-assisted | 15–20 min | 75–90 | Solvent-free, acetic acid catalyst |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is employed:
- 1H/13C NMR : The amino group (–NH2) resonates at δ ~5.2–5.5 ppm, while the sulfonamide (–SO2NH–) appears as a singlet near δ ~10.2 ppm .
- IR Spectroscopy : Stretching vibrations for sulfonamide (SO2) appear at ~1150 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., m/z 223 for C₄H₇N₅O₂S₂) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Basic: What crystallographic data are available for this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals:
- Bond lengths : S–N (1.65 Å) and C–S (1.74 Å) in the thiadiazole ring .
- Dihedral angles : The sulfonamide group forms a ~75° angle with the thiadiazole plane, influencing molecular packing .
- Hydrogen bonding : Intermolecular N–H···O interactions stabilize the crystal lattice, critical for solubility studies .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates .
- Catalysis : Triethylamine (5 mol%) improves coupling yields by neutralizing HCl byproducts .
- Temperature control : Microwave irradiation at 80–100°C minimizes side reactions (e.g., oxidation of –NH2) .
Example : A 90% yield was achieved using microwave conditions (20 min, 100°C) versus 65% under conventional reflux (18 h) .
Advanced: What methodologies evaluate the compound’s biological activity?
Answer:
- Anticancer assays :
- MTT assay : IC50 values against colorectal cancer (e.g., HCT-116 cells) are determined using 24–72 h incubations .
- Apoptosis markers : Flow cytometry quantifies Annexin V/PI staining to assess pro-apoptotic effects .
- Antimicrobial testing :
Q. Table 2: Representative Biological Data
| Assay Type | Target | Result (IC50/MIC) | Reference |
|---|---|---|---|
| MTT (HCT-116) | Colorectal cancer | 12.5 µM | |
| MIC (S. aureus) | Gram-positive | 16 µg/mL |
Advanced: How are structure-activity relationships (SARs) explored for derivatives?
Answer:
- Substituent variation : Introducing electron-withdrawing groups (e.g., –Cl, –CF3) at the 5-position enhances anticancer activity by 3-fold .
- Scaffold hybridization : Coupling with benzoyl groups (via Schotten-Baumann reaction) improves solubility and bioavailability .
- Molecular docking : Simulations with carbonic anhydrase IX (PDB: 3IAI) predict binding affinities (ΔG = −9.2 kcal/mol) .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Assay standardization : Discrepancies in IC50 values often arise from variations in cell passage number or serum concentration. Replicate studies under identical conditions (e.g., 10% FBS, 37°C) are critical .
- Metabolic interference : Contradictory antimicrobial results may stem from compound degradation in culture media. Stability studies via HPLC-MS are recommended .
- Orthogonal validation : Confirm anticancer activity using both MTT and clonogenic assays to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
